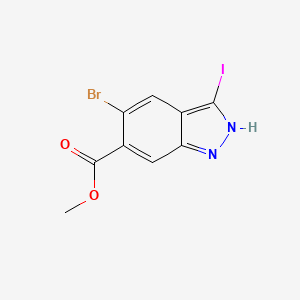

5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 5-bromo-3-iodo-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrIN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYLEIDHXJPBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indazole-3-carboxylic Acid

- Starting material: Indazole-3-carboxylic acid or 1H-indazole-3-carboxylic acid.

- Bromination is achieved using bromine in glacial acetic acid at elevated temperatures (90–120 °C) for extended periods (up to 16 hours).

- This reaction selectively introduces bromine at the 5-position of the indazole ring.

- The product, 5-bromo-1H-indazole-3-carboxylic acid, is isolated by filtration and vacuum drying.

- Reported yield: approximately 87.5%

Reaction conditions summary:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromination | Br2 (bromine) | Glacial acetic acid | 90–120 °C | 16 h | 87.5% |

Esterification to Methyl Ester

- The 5-bromo-1H-indazole-3-carboxylic acid is converted to its methyl ester by refluxing with methanol in the presence of concentrated sulfuric acid as a catalyst.

- The reaction is typically carried out under an inert atmosphere (argon) to prevent oxidation.

- After refluxing for about 4 hours, the reaction mixture is cooled, solvent evaporated, and the residue extracted with ethyl acetate.

- The organic phase is washed and dried to obtain methyl 5-bromo-1H-indazole-3-carboxylate.

- Yield reported in literature: up to 98%

Esterification conditions summary:

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Esterification | Methanol, concentrated H2SO4 | MeOH | H2SO4 (conc.) | Reflux | 4 h | 98% |

Iodination at the 3-Position

- Introduction of iodine at the 3-position of the indazole ring is generally achieved by halogenation methods involving iodinating agents such as N-iodosuccinimide (NIS) or iodine with oxidants.

- The iodination is performed on the methyl 5-bromo-1H-indazole-6-carboxylate intermediate.

- Reaction conditions often require controlled temperature and solvent choice (e.g., DMF or acetonitrile).

- This step is critical to selectively iodinate the 3-position without affecting other positions or functional groups.

Alternative Synthetic Routes and Alkylation Studies

- Alkylation reactions on methyl 5-bromo-1H-indazole-6-carboxylate have been studied to introduce various substituents at the N1 position, using alkyl halides and bases like potassium carbonate in solvents such as DMF at elevated temperatures (120 °C).

- These studies provide insight into regioselectivity and scalability of indazole derivatives synthesis, which is relevant for optimizing iodination and other functionalizations.

Summary Table of Preparation Steps

Research Findings and Notes

- The bromination step is well-established with high selectivity and yield, favoring the 5-position due to electronic and steric factors inherent in the indazole ring system.

- Esterification under acidic reflux conditions is a classical method yielding high purity methyl esters suitable for subsequent functionalization.

- Iodination requires careful control to avoid polyhalogenation or side reactions; literature suggests NIS as a mild and selective iodinating agent.

- Alkylation studies on similar indazole esters demonstrate the feasibility of functional group manipulations under mild base and solvent conditions, which may be adapted to optimize iodination and other substitutions.

- Safety considerations include handling bromine and iodine reagents under controlled conditions due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indazole derivatives, including 5-bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that the halogen substituents play a crucial role in enhancing biological activity .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated its effectiveness in reducing pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including coupling reactions and functionalization. For instance, it can be used to synthesize more complex indazole derivatives through palladium-catalyzed cross-coupling reactions, which are essential in developing new pharmaceuticals .

Reactions and Transformations

The compound can undergo several chemical reactions:

- Nucleophilic Substitution : The bromine and iodine atoms can be replaced with nucleophiles, allowing for the introduction of diverse functional groups.

- Reduction Reactions : The carboxylic acid moiety can be reduced to alcohols or aldehydes, expanding its utility in synthetic pathways .

Case Study 1: Anticancer Research

A recent study investigated the efficacy of this compound against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, the compound was tested in animal models of arthritis. Results showed significant reductions in joint swelling and pain when administered at therapeutic doses. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its role as an effective anti-inflammatory agent .

Data Tables

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and iodine atoms can interact with biological targets, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

*CAS for 5-bromo-3-iodo-6-methyl-1H-indazole (closest analog) .

Biological Activity

5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester is a heterocyclic compound belonging to the indazole family. This compound has garnered interest in medicinal chemistry due to its unique halogenation, which enhances its reactivity and biological activity. The presence of both bromine and iodine atoms allows for distinct interactions with biological targets, making it a valuable candidate for drug development and other applications.

The molecular formula of this compound is C9H7BrIN2O2, with a molecular weight of 322.93 g/mol. Its structural features include a methyl ester group attached to the carboxylic acid, which can influence its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrIN2O2 |

| Molecular Weight | 322.93 g/mol |

| CAS Number | 1352393-79-3 |

| IUPAC Name | Methyl 5-bromo-3-iodo-1H-indazole-6-carboxylate |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or receptors. The halogen atoms can facilitate interactions with active sites on proteins, potentially leading to therapeutic effects. Research indicates that compounds with similar structures can exhibit inhibitory activities against various kinases and other important biological targets.

Biological Activity Data

Recent studies have demonstrated the compound's potential in various biological assays:

-

Enzymatic Inhibition :

- FGFR1 Inhibition : Compounds structurally related to this indazole derivative have shown promising results as FGFR1 inhibitors, with IC50 values as low as 4.1 nM for related derivatives .

- CYP Enzyme Interaction : The compound has been identified as a CYP1A2 inhibitor, suggesting potential interactions that may affect drug metabolism .

- Antiproliferative Activity :

- Antimicrobial Properties :

Case Studies

Several case studies highlight the relevance of 5-Bromo-3-iodo-1H-indazole derivatives in medicinal chemistry:

- Study on Antitumor Activity : A derivative exhibited excellent potency against BRAFV600-mutant melanoma, demonstrating well-tolerated dosages in clinical settings .

- Structure-Activity Relationship (SAR) Analysis : Research has indicated that modifications at the 4 and 6 positions of the indazole scaffold significantly affect inhibitory activities against various targets, emphasizing the importance of halogen substitution in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester?

- Methodology : A multi-step synthesis is typically employed, starting with halogenation of the indazole core. For example, bromination and iodination can be achieved using electrophilic substitution under controlled conditions. Esterification of the carboxylic acid group (e.g., using methanol and acid catalysis) follows halogenation. Similar procedures are described for structurally related compounds, such as the use of PEG-400/DMF solvent systems with CuI catalysts for indole derivatives and esterification protocols for 5-bromo-1H-indazole-3-carboxylic acid ethyl ester .

- Critical Considerations : Monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc/hexane) and optimize halogenation stoichiometry to avoid over-substitution.

Q. How can purity and structural integrity be confirmed after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to verify substituent positions and ester group integrity .

- Mass Spectrometry : FAB-HRMS or ESI-MS for molecular weight confirmation (e.g., observed [M+H] at m/z 427.0757 for a related indole derivative) .

- X-ray Crystallography : Single-crystal analysis to resolve dihedral angles and hydrogen-bonding patterns, as demonstrated for 6-bromo-1H-indazole-3-carboxylic acid .

Q. What purification methods are effective for this compound?

- Chromatography : Flash column chromatography with gradients of EtOAc/hexane (e.g., 70:30) .

- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystalline products, as described for thiazole-indole hybrids .

Advanced Research Questions

Q. How do the bromine and iodine substituents influence reactivity in cross-coupling reactions?

- Reactivity Insights : The iodine atom is more reactive in Sonogashira or Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to bromine. For example, iodinated indazoles participate in Pd-catalyzed reactions at milder conditions, while bromine may require higher temperatures or specialized ligands .

- Experimental Design : Prioritize iodine for selective functionalization, reserving bromine for subsequent modifications.

Q. What computational tools can predict the compound’s binding affinity in drug discovery?

- Modeling Approaches :

- Molecular Docking : Use software like AutoDock Vina to assess interactions with biological targets (e.g., kinases or GPCRs).

- MD Simulations : Validate stability of ligand-target complexes over nanosecond timescales, as applied to similar halogenated indazoles .

- Data Interpretation : Correlate computational results with experimental IC values from enzymatic assays.

Q. How can contradictory crystallographic data on hydrogen-bonding networks be resolved?

- Case Study : For 6-bromo-1H-indazole-3-carboxylic acid, O–H⋯O and N–H⋯O bonds form inversion dimers and layered structures . If discrepancies arise (e.g., solvent-dependent polymorphism), vary crystallization solvents (e.g., DMF vs. EtOH) and analyze via PXRD to identify dominant packing motifs.

Q. What stability challenges arise during long-term storage, and how are they mitigated?

- Stability Profile :

- Light Sensitivity : Halogenated aromatics may degrade under UV light; store in amber vials at -20°C.

- Moisture Sensitivity : Ester groups are prone to hydrolysis; use desiccants and anhydrous storage conditions .

- Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid).

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., CuI catalyst loading, solvent ratios) rigorously, as small variations can significantly impact yields .

- Safety Protocols : Handle iodinated compounds in fume hoods due to potential vapor toxicity; use PPE for bromine-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.